2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

Catalog No.
S1940973
CAS No.
947315-18-6
M.F
C22H24NP
M. Wt
333.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridi...

CAS Number

947315-18-6

Product Name

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

IUPAC Name

[6-(2-methylbutan-2-yl)pyridin-2-yl]-diphenylphosphane

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C22H24NP/c1-4-22(2,3)20-16-11-17-21(23-20)24(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-17H,4H2,1-3H3

InChI Key

ZEQMNGUCEYRQRF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
  • Catalyst for Cross-Coupling Reactions

    ALPYPHOS plays a crucial role in facilitating palladium-catalyzed cross-coupling reactions. These reactions create new carbon-carbon bonds between two different organic molecules. This ability is vital for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and advanced materials [].

  • Broad Substrate Scope

    ALPYPHOS demonstrates a broad substrate scope, meaning it can be effective in cross-coupling reactions involving a wide variety of organic molecules. This versatility makes it a valuable tool for researchers in organic synthesis [, ].

  • Compatibility with Various Coupling Reactions

    ALPYPHOS can be used in various cross-coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Heck coupling [].

Molecular Structure Analysis

The key feature of ALPYPHOS is its structure. It contains two main parts:

  • A pyridine ring with a nitrogen atom. Pyridine is a six-membered aromatic heterocyclic ring commonly found in many important biological molecules [].
  • A diphenylphosphino group (Ph2P) attached to the pyridine ring. This group allows ALPYPHOS to bind to metal centers [].

The bulky 1,1-dimethylpropyl group (tert-butyl group) is attached to the other carbon atom in the pyridine ring. This bulky group is thought to improve the steric properties of the ligand, which can be important for its catalytic activity [].


Chemical Reactions Analysis

ALPYPHOS is valuable in scientific research due to its ability to participate in various catalytic reactions. These reactions involve the formation of new carbon-carbon bonds. Some of the common reactions include:

  • Suzuki-Miyaura coupling []
  • Stille coupling []
  • Sonogashira coupling []
  • Heck coupling []
  • Negishi coupling []
  • Buchwald-Hartwig cross-coupling []

These reactions are crucial in organic synthesis for the formation of complex molecules with specific functionalities. ALPYPHOS acts as a ligand, binding to a metal catalyst and facilitating the reaction process [].

Here's an example of the Suzuki-Miyaura coupling reaction using a palladium catalyst and ALPYPHOS as the ligand []:

(R-X + Ar-B(OH)2) + Pd(ALPYPHOS)n → R-Ar + [PdX2(ALPYPHOS)m] + B(OH)3

where R and Ar are organic groups, X is a halide, and B(OH)2 is a boron-containing reagent. The reaction forms a carbon-carbon bond between R and Ar. Pd(ALPYPHOS)n represents the palladium catalyst complexed with ALPYPHOS, and [PdX2(ALPYPHOS)m] represents the spent catalyst after the reaction.


Physical And Chemical Properties Analysis

  • Melting Point: 78-82 °C [, ]
  • Molecular Weight: 333.41 g/mol [, ]
  • Appearance: White powder [, ]
  • Solubility: Soluble in common organic solvents like chloroform [, ]

XLogP3

5.9

Wikipedia

2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine

Dates

Modify: 2023-08-16

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